4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde is a unique chemical compound characterized by its imidazole ring, which is substituted with an ethyl group, and a fluorobenzaldehyde moiety. This compound belongs to the broader category of imidazole derivatives, known for their diverse biological and chemical properties. The structure of this compound allows it to participate in various chemical reactions, making it significant in both synthetic chemistry and medicinal applications.
This compound is synthesized from readily available precursors and has been classified under organic compounds due to its carbon-based structure. It is particularly noted for its potential applications in medicinal chemistry, where imidazole derivatives are often explored for their biological activities.
The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. A common synthetic route includes:
The synthesis may involve various reaction conditions, including temperature control and the use of solvents that favor the formation of the desired product. Catalysts might be employed to enhance yield and purity during industrial-scale synthesis.
The molecular formula of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde is , with a molecular weight of approximately 218.23 g/mol. The structural representation can be summarized as follows:
The compound features an imidazole ring that contributes to its reactivity and biological activity, along with a fluorine atom that enhances its electrophilic character.
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde can undergo several notable chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions include:
Substitution reactions can produce various derivatives depending on the nucleophile employed.
The physical properties include:
Key chemical properties include:
The compound's stability under various conditions has been studied, showing resilience against hydrolysis but sensitivity to strong nucleophiles due to the electrophilic nature of the fluorine atom.
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde has several significant applications in scientific research:
This compound exemplifies how structural features can influence reactivity and application potential in various fields, particularly in medicinal chemistry where imidazole derivatives are frequently utilized for their diverse biological activities.
Imidazole-benzaldehyde hybrids represent a strategically significant class of heterocyclic compounds in contemporary drug discovery, combining the versatile imidazole pharmacophore with the reactive benzaldehyde moiety. These hybrids exhibit broad-spectrum bioactivity, primarily due to the imidazole ring's capacity for hydrogen bonding and π-π stacking interactions with biological targets, while the aldehyde group serves as a synthetic handle for further derivatization. The incorporation of fluorine atoms, particularly at the ortho-position of the benzaldehyde ring as seen in 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde (CAS# 1341395-42-3), enhances both metabolic stability and target binding affinity through electronic and steric effects [1] . This molecular architecture enables precise modulation of biological pathways relevant to oncology and infectious diseases.
Fluorinated imidazole derivatives have revolutionized targeted drug design by combining metabolic resilience with enhanced target specificity. The strategic introduction of fluorine into the benzimidazole scaffold dramatically alters physicochemical properties—increasing lipophilicity (as evidenced by calculated XLogP3 values ≈2.5), improving membrane permeability, and strengthening target binding through dipole interactions and fluorine-specific binding pocket interactions. 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde exemplifies this approach, where the fluorine atom adjacent to the aldehyde group induces a strong electron-withdrawing effect, increasing the compound's reactivity as an electrophile in Schiff base formation with biological nucleophiles [1] [7]. This electronic perturbation is exploited in the design of covalent inhibitors targeting essential cellular proteins.
Recent anticancer applications demonstrate the efficacy of fluorinated imidazole-benzaldehyde hybrids. Derivatives like O-7 and O-10—structurally related to 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde—exhibit nanomolar cytotoxicity against A549 lung carcinoma cells (IC50 = 0.236 ± 0.096 μM and 0.622 ± 0.13 μM, respectively) [2]. Their mechanism involves microtubule disruption via colchicine-site binding on tubulin, triggering G2/M cell cycle arrest and apoptosis. The fluorine atom's role in these analogues enhances binding affinity to the tubulin heterodimer through fluorine-hydrogen bonding interactions with β-tubulin residues. Additionally, fluorinated imidazole derivatives serve as sensitive 19F-NMR probes for studying drug-target interactions in biomimetic systems due to the fluorine atom's favorable nuclear magnetic properties [7].
Table 1: Anticancer Profile of Representative Fluorinated Imidazole Derivatives | Compound | Tubulin Polymerization IC50 | A549 Cytotoxicity (IC50) | Selectivity Index | Primary Mechanism | |---------------|--------------------------------|------------------------------|------------------------|------------------------| | O-7 | 1.82 µM | 0.236 ± 0.096 µM | 151.7 | Microtubule destabilization | | O-10 | >10 µM | 0.622 ± 0.13 µM | 61.9 | Undetermined (non-tubulin) | | 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde | Under investigation | Pending | - | Precursor for bioactive derivatives |
The molecular architecture of 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde presents distinctive features enabling precise modulation of protein-protein interfaces. The planar imidazole ring facilitates π-stacking within hydrophobic binding clefts, while the ortho-fluorine atom creates an optimal dihedral angle (≈45°) between the imidazole and fluorobenzaldehyde rings. This conformation is critical for accessing allosteric pockets at receptor interfaces, particularly those requiring shallow surface engagement rather than deep cavity binding [1] [4] [5]. The ethyl group at N1 of the imidazole prevents undesired hydrogen bonding while contributing to lipophilic contact points—features essential for disrupting protein-protein interactions at complex interfaces like GABA-A receptor subunits.
Comparative analysis of structural isomers highlights the significance of substitution patterns. 3-(1-Ethyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde (PubChem CID: 63974149) and 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluorobenzaldehyde (PubChem CID: 61405213) exhibit distinct electrostatic potential maps despite identical molecular formulas (C12H11FN2O) [4] [5]. The ortho-fluoro substitution in 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde creates a strong dipole moment (≈3.2 Debye) aligned with the aldehyde bond vector, enabling oriented interactions with polar residues at receptor interfaces. This dipole facilitates disruption of interfacial salt bridges within the α1/γ2 GABA-A receptor subunit interface, a mechanism crucial for allosteric modulation of ion channel activity. The aldehyde functionality permits reversible Schiff base formation with lysine residues proximal to the binding pocket, conferring transient covalent binding characteristics that enhance residence time.
The medicinal chemistry of 2-aryl-1H-imidazoles has evolved through three distinct generations, culminating in advanced derivatives like 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde. First-generation compounds (1960s-1980s) featured simple phenyl-imidazole linkages without strategic substituents, exemplified by 2-(2,4-dimethyl-1H-imidazol-1-yl)-5-fluorobenzaldehyde (PubChem CID: 165746610) [10]. These early agents demonstrated antimicrobial activity but suffered from metabolic instability and limited selectivity. The second generation (1990s-2010s) incorporated nitrogenous bicyclic systems and halogenation patterns, yielding improved anticancer and antimicrobial agents such as the benzimidazole-based microtubule inhibitors described in recent literature [2].
The current third-generation derivatives leverage ortho-fluorination and aldehyde functionalization for enhanced target engagement. 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde represents this evolution—its aldehyde group enables versatile derivatization into Schiff bases, hydrazones, and heterocyclic fused systems, expanding pharmacological applications. Modern synthetic routes now achieve this compound in fewer steps (3-4 steps from 2-fluoro-4-bromobenzaldehyde) with improved yields (>75% in optimized protocols) [3] . Recent applications include its use as a precursor for biofilm inhibitors targeting Salmonella Typhimurium and Pseudomonas aeruginosa, where the fluorine atom enhances penetration through bacterial exopolysaccharide matrices [8]. Additionally, its role in generating 2-aminobenzimidazole derivatives has shown promise in overcoming multidrug resistance in oncology through P-glycoprotein modulation.
Table 2: Evolution of Key 2-Aryl-1H-Imidazole Derivatives in Medicinal Chemistry | Generation | Representative Compound | Molecular Weight | Key Features | Primary Applications | |----------------|------------------------------|----------------------|------------------|--------------------------| | 1st (1960s-80s) | 2-(2,4-dimethyl-1H-imidazol-1-yl)-5-fluorobenzaldehyde | 218.23 g/mol | Unoptimized halogenation | Antimicrobial | | 2nd (1990s-2010s) | 2-aryl-1H-benzo[d]imidazole derivatives | 300-400 g/mol | Bicyclic systems | Microtubule inhibition | | 3rd (Current) | 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde | 218.23 g/mol | Ortho-fluorination + aldehyde | Targeted covalent inhibitors, Biofilm suppression |
The structural simplification trend is noteworthy—while second-generation compounds often featured molecular weights >350 g/mol, contemporary derivatives like 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde (MW = 218.23) maintain potency through optimized pharmacophore placement rather than molecular bulk [1] . This aligns with modern drug design principles favoring reduced molecular complexity for improved pharmacokinetics. Current research focuses on diversifying the 4-fluorobenzaldehyde moiety into heterocyclic bioisosteres while retaining the critical N-ethylimidazole component, aiming to expand the therapeutic scope beyond oncology and anti-infectives into neurological disorders.
Table 3: Key Compounds Referenced in this Analysis | Compound Name | CAS/PubMed ID | Molecular Formula | Molecular Weight (g/mol) | Structural Features | |-------------------|-------------------|----------------------|------------------------------|--------------------------| | 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde | 1341395-42-3 | C12H11FN2O | 218.23 | Ortho-fluoroaldehyde, N-ethylimidazole | | O-7 | - | C24H21FN4O2 | 416.45 | Benzimidazole derivative | | O-10 | - | C23H19FN4O3S | 458.49 | Benzimidazole derivative | | 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluorobenzaldehyde | 61405213 (PubChem) | C12H11FN2O | 218.23 | Isomeric fluorination | | 3-(1-Ethyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde | 63974149 (PubChem) | C12H11FN2O | 218.23 | Isomeric fluorination | | 2-(2,4-dimethyl-1H-imidazol-1-yl)-5-fluorobenzaldehyde | 165746610 (PubChem) | C12H11FN2O | 218.23 | Dimethylimidazole variant |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7